molecular formula C9H11ClN2 B6266563 7-methyl-1H-indol-5-amine hydrochloride CAS No. 1803587-61-2

7-methyl-1H-indol-5-amine hydrochloride

Cat. No. B6266563
CAS RN: 1803587-61-2
M. Wt: 182.7
InChI Key:
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Description

7-methyl-1H-indol-5-amine hydrochloride is a derivative of indole . Indole is a heterocyclic compound that is aromatic in nature and is found in many important synthetic drug molecules . It binds with high affinity to multiple receptors, making it useful in developing new derivatives . The molecular formula of 7-methyl-1H-indol-5-amine hydrochloride is C8H8N2.ClH, and its molecular weight is 168.62 .


Synthesis Analysis

The synthesis of indole derivatives often involves the annelation of a five-membered ring to an existing benzene ring bearing the appropriate functionality . Unfortunately, many methods frequently start from ortho-substituted anilines, thereby greatly restricting the availability of starting materials . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .


Molecular Structure Analysis

The molecular structure of 7-methyl-1H-indol-5-amine hydrochloride consists of a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . The IUPAC Standard InChI is InChI=1S/C9H9N/c1-7-3-2-4-8-5-6-10-9(7)8/h2-6,10H,1H3 .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .


Physical And Chemical Properties Analysis

Indole is physically crystalline and colorless in nature with specific odors . The molecular weight of 7-methyl-1H-indol-5-amine hydrochloride is 168.62 .

Mechanism of Action

The mechanism of action of indole derivatives is largely due to their ability to bind with high affinity to multiple receptors . This makes them useful in developing new useful derivatives .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-methyl-1H-indol-5-amine hydrochloride involves the reaction of 7-methylindole with nitrous acid to form the diazonium salt, which is then reduced to the corresponding amine. The amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "7-methylindole", "Nitrous acid", "Sodium nitrite", "Sodium acetate", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 7-methylindole in concentrated sulfuric acid and cool the solution to 0°C.", "Step 2: Slowly add a solution of sodium nitrite in water to the cooled solution while stirring.", "Step 3: Add a solution of sodium acetate in water to the mixture and stir for 30 minutes.", "Step 4: Filter the resulting diazonium salt and wash with cold water.", "Step 5: Dissolve the diazonium salt in water and add sodium sulfite solution to reduce it to the corresponding amine.", "Step 6: Acidify the amine solution with hydrochloric acid to form the hydrochloride salt.", "Step 7: Filter the resulting solid and wash with cold water to obtain 7-methyl-1H-indol-5-amine hydrochloride." ] }

CAS RN

1803587-61-2

Molecular Formula

C9H11ClN2

Molecular Weight

182.7

Purity

95

Origin of Product

United States

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